molecular formula C10H12IN3O2 B7408829 N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide

N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide

Cat. No.: B7408829
M. Wt: 333.13 g/mol
InChI Key: UVRSOQKSNXIIAM-UHFFFAOYSA-N
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Description

N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an iodopyrimidine moiety attached to an oxane-3-carboxamide group. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide typically involves the iodination of a pyrimidine precursor followed by the formation of the oxane-3-carboxamide moiety. One common method involves the reaction of 6-chloropyrimidine with iodine in the presence of a suitable oxidizing agent to form 6-iodopyrimidine. This intermediate is then reacted with an oxane-3-carboxamide derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral, anticancer, and antimicrobial drugs.

    Biological Studies: It is used in biological studies to investigate the interactions of pyrimidine derivatives with various biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of pyrimidine-based compounds and their effects on cellular processes.

    Industrial Applications: In industry, this compound is used as an intermediate in the synthesis of more complex chemical entities for various applications.

Mechanism of Action

The mechanism of action of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The oxane-3-carboxamide group can also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can be compared with other similar compounds, such as:

    N-(6-chloropyrimidin-4-yl)oxane-3-carboxamide: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.

    N-(6-bromopyrimidin-4-yl)oxane-3-carboxamide: The presence of a bromine atom can also influence the compound’s properties and interactions with biological targets.

    N-(6-fluoropyrimidin-4-yl)oxane-3-carboxamide: Fluorine substitution can enhance the compound’s stability and binding affinity in certain contexts.

The uniqueness of this compound lies in the presence of the iodine atom, which can confer distinct reactivity and biological properties compared to other halogenated derivatives.

Properties

IUPAC Name

N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3O2/c11-8-4-9(13-6-12-8)14-10(15)7-2-1-3-16-5-7/h4,6-7H,1-3,5H2,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRSOQKSNXIIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=CC(=NC=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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